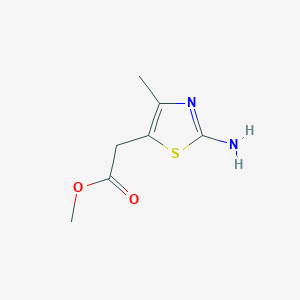

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an amino group and a methyl group attached to the thiazole ring. It is a colorless or pale yellow liquid with a distinctive thiol-like odor and is soluble in organic solvents such as ethanol and acetone .

Applications De Recherche Scientifique

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, potentially leading to a range of effects . The thiazole ring’s aromaticity allows it to participate in various reactions, including donor-acceptor and nucleophilic reactions .

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole, such as its solubility and aromaticity, could potentially influence its interaction with the biological environment .

Analyse Biochimique

Biochemical Properties

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context. For example, some thiazoles have been found to act as enzyme inhibitors, binding to the active site of an enzyme and preventing it from carrying out its normal function . Others may act as enzyme activators, enhancing the activity of certain enzymes .

Cellular Effects

The effects of this compound on cells can be diverse, depending on the specific cellular context. It can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazoles have been found to influence the activity of certain signaling pathways, leading to changes in cellular behavior .

Molecular Mechanism

Like other thiazoles, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another common method involves the reaction of 2-oxo-4-methylthiazole with concentrated ammonia solution at low temperatures, followed by neutralization with sodium carbonate to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to reflux conditions, followed by extraction and purification steps to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 position of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated or aminated thiazole derivatives.

Comparaison Avec Des Composés Similaires

2-Aminothiazole: Shares the thiazole ring but lacks the methyl and ester groups.

4-Methylthiazole: Similar structure but without the amino and ester groups.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

Uniqueness: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, methyl group, and ester functionality makes it a versatile compound for various applications in research and industry .

Propriétés

IUPAC Name |

methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMDSHIPWBSNCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)

![6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2411254.png)

![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2411272.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)